molecular formula C18H22ClN3OS B2522541 (7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone CAS No. 1797907-80-2

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2522541
CAS No.: 1797907-80-2
M. Wt: 363.9
InChI Key: WGZARGSKWFYYLO-UHFFFAOYSA-N
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Description

(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H22ClN3OS and its molecular weight is 363.9. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

  • Research has shown that novel pyrazole derivatives exhibit significant in vitro antimicrobial and anticancer activity, with certain compounds demonstrating higher efficacy than the reference drug doxorubicin. This suggests a potential avenue for developing new therapeutic agents based on similar chemical structures (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Docking and Anticancer Agents

  • The synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents revealed that the synthesized compounds showed significant potency against a panel of cancer cell lines. This underscores the potential utility of pyrazole-based compounds in designing anticancer drugs (Katariya, Vennapu, & Shah, 2021).

Structural Analysis and Exchange Rules

  • An investigation into the isomorphous structures of methyl- and chloro-substituted small heterocyclic analogues, adhering to the chlorine-methyl exchange rule, provides a foundational understanding of the structural dynamics and isomorphism that could influence the synthesis and application of related compounds (Swamy et al., 2013).

Synthesis and Biological Evaluation

  • The microwave-assisted synthesis of novel pyrazoline derivatives has been explored for their potent anti-inflammatory and antibacterial activities, indicating the broad spectrum of biological applications for such compounds (Ravula et al., 2016).

Anticancer Evaluation

  • Another study focused on the synthesis of compounds for anticancer evaluation, highlighting the continuous search for effective therapeutic agents within the realm of pyrazole derivatives and related chemical structures (Gouhar & Raafat, 2015).

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c1-12-17(13(2)21(3)20-12)18(23)22-9-8-16(24-11-10-22)14-6-4-5-7-15(14)19/h4-7,16H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZARGSKWFYYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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